molecular formula C17H22N4OS B4437503 2-{[cyclohexyl(2-thienyl)methyl]amino}-N-pyrazin-2-ylacetamide

2-{[cyclohexyl(2-thienyl)methyl]amino}-N-pyrazin-2-ylacetamide

Cat. No. B4437503
M. Wt: 330.4 g/mol
InChI Key: OTULKGWDCCYRCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[Cyclohexyl(2-thienyl)methyl]amino}-N-pyrazin-2-ylacetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of drug discovery. This compound belongs to the class of pyrazinamide derivatives, which are known for their diverse biological activities. In

Mechanism of Action

The mechanism of action of 2-{[Cyclohexyl(2-thienyl)methyl]amino}-N-pyrazin-2-ylacetamide is not fully understood. However, it has been proposed that this compound may exert its antimicrobial activity by inhibiting the synthesis of mycolic acid, a key component of the cell wall of Mycobacterium tuberculosis. It has also been suggested that this compound may induce apoptosis in cancer cells by activating caspase enzymes, which play a crucial role in the programmed cell death process.
Biochemical and Physiological Effects:
2-{[Cyclohexyl(2-thienyl)methyl]amino}-N-pyrazin-2-ylacetamide has been found to exhibit significant biochemical and physiological effects. It has been reported to reduce the production of reactive oxygen species (ROS), which are known to cause oxidative damage to cells. In addition, this compound has been found to inhibit the expression of various pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), which play a crucial role in the inflammatory response.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 2-{[Cyclohexyl(2-thienyl)methyl]amino}-N-pyrazin-2-ylacetamide in lab experiments is its broad-spectrum antimicrobial activity. This makes it a potential candidate for the development of new antibiotics. However, one of the limitations of using this compound is its low solubility in water, which may affect its bioavailability.

Future Directions

There are several future directions for the research and development of 2-{[Cyclohexyl(2-thienyl)methyl]amino}-N-pyrazin-2-ylacetamide. One potential direction is to explore its potential as a novel anti-tuberculosis agent. Another potential direction is to investigate its potential as a cancer therapeutic agent. Furthermore, it may be possible to modify the structure of this compound to improve its solubility and bioavailability, which could enhance its therapeutic potential.

Scientific Research Applications

2-{[Cyclohexyl(2-thienyl)methyl]amino}-N-pyrazin-2-ylacetamide has been found to exhibit promising biological activities, including antimicrobial, antitumor, and anti-inflammatory properties. It has been reported to inhibit the growth of various bacterial strains, including Mycobacterium tuberculosis, which causes tuberculosis. In addition, this compound has shown potent cytotoxic activity against cancer cells, making it a potential candidate for cancer treatment. Furthermore, it has been found to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.

properties

IUPAC Name

2-[[cyclohexyl(thiophen-2-yl)methyl]amino]-N-pyrazin-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4OS/c22-16(21-15-11-18-8-9-19-15)12-20-17(14-7-4-10-23-14)13-5-2-1-3-6-13/h4,7-11,13,17,20H,1-3,5-6,12H2,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTULKGWDCCYRCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(C2=CC=CS2)NCC(=O)NC3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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